![molecular formula C19H24N2O B5687200 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5687200.png)
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including antihistaminic, antipsychotic, and antiemetic properties
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylamine and 3-methylbenzyl chloride.
Nucleophilic Substitution: The primary step involves the nucleophilic substitution reaction between 2-methoxyphenylamine and 3-methylbenzyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 1-(2-Methoxyphenyl)-4-(3-methylbenzyl)piperazine.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require the use of a suitable catalyst and specific reaction conditions, such as elevated temperature and pressure.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, in the presence of appropriate reagents and conditions. For example, halogenation can be achieved using halogens like chlorine or bromine, while nitration can be carried out using nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential pharmacological activities, including its effects on neurotransmitter receptors and ion channels. It may be used in the development of new drugs for the treatment of neurological disorders.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is investigated for its potential use in treating conditions such as anxiety, depression, and schizophrenia.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various neurotransmitter receptors, such as serotonin, dopamine, and histamine receptors. By modulating the activity of these receptors, the compound can influence neurotransmission and produce pharmacological effects. Additionally, the compound may interact with ion channels and enzymes, further contributing to its biological activity.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine: This compound has a similar structure but with a chlorine atom instead of a methoxy group. The presence of the chlorine atom may alter its pharmacological properties and chemical reactivity.
1-(2-Methoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring. The change in position may affect its binding affinity to receptors and its overall biological activity.
1-(2-Methoxyphenyl)-4-[(3-chlorophenyl)methyl]piperazine: This compound has a similar structure but with a chlorine atom on the phenyl ring instead of a methyl group. The substitution pattern may influence its chemical reactivity and pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)18-8-3-4-9-19(18)22-2/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUNLOZXOZVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
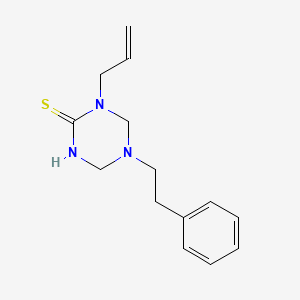
![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)
![2-[5-{1-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]ethyl}-1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5687123.png)
![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
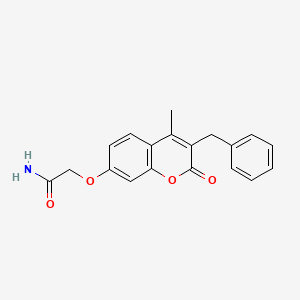
![5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5687156.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)
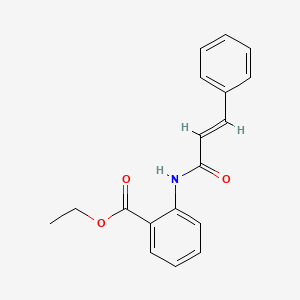
![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)
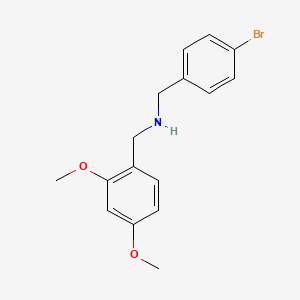
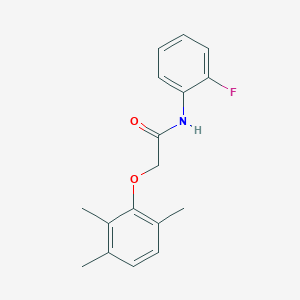
![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)
![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-ol](/img/structure/B5687216.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B5687218.png)
